molecular formula C7H13O4P B000097 Propybicyphat CAS No. 51486-74-9

Propybicyphat

Cat. No.: B000097
CAS No.: 51486-74-9
M. Wt: 192.15 g/mol
InChI Key: UQIFWHFHQUNJBT-UHFFFAOYSA-N
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Preparation Methods

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Propybicyphat undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into reduced forms, depending on the reagents and conditions used.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Propybicyphat has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and chemical research.

    Biology: Studied for its effects on GABA-gated chloride channels and its role as a GABA antagonist.

    Medicine: Investigated for potential therapeutic applications due to its interaction with GABA receptors.

    Industry: Utilized in the development of new chemical compounds and materials

Mechanism of Action

Propybicyphat exerts its effects by blocking GABA-gated chloride channels, which are crucial for inhibitory neurotransmission in the central nervous system. By acting as a non-competitive GABA antagonist, it inhibits the action of gamma-aminobutyric acid (GABA), leading to altered neuronal activity .

Comparison with Similar Compounds

    Bicuculline: Another GABA antagonist with a different chemical structure.

    Picrotoxin: A compound that also blocks GABA-gated chloride channels but has a distinct molecular framework.

    Gabazine: A competitive GABA antagonist with a different mode of action.

Uniqueness: Propybicyphat is unique due to its specific bicyclic structure and its non-competitive antagonistic action on GABA receptors, distinguishing it from other GABA antagonists .

Properties

IUPAC Name

4-propyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13O4P/c1-2-3-7-4-9-12(8,10-5-7)11-6-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQIFWHFHQUNJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC12COP(=O)(OC1)OC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058389
Record name Propybicyphat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51486-74-9
Record name 2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane, 4-propyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51486-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Propanediol, 2-(hydroxymethyl)-2-(n-propyl)-, cyclic phosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051486749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propybicyphat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7058389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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